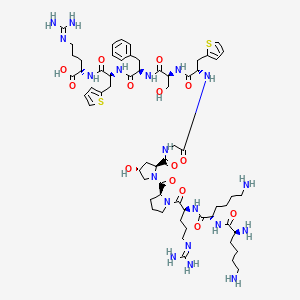
H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” is a synthetic peptide analog of bradykinin. Bradykinin is a peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. This specific analog is designed to inhibit the actions of bradykinin, making it a valuable tool in scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple peptide syntheses simultaneously, ensuring high throughput and consistency. The process is optimized for efficiency, yield, and purity, with rigorous quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” can undergo various chemical reactions, including:
Oxidation: The thiol groups in the 2-thienylalanine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in the lysine and arginine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like acyl chlorides or sulfonyl chlorides.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of the free thiol groups.
Substitution: Formation of modified peptides with acyl or sulfonyl groups attached to the amino residues.
Aplicaciones Científicas De Investigación
The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in modulating bradykinin-related pathways and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions involving excessive bradykinin activity, such as hereditary angioedema and inflammation.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mecanismo De Acción
The compound exerts its effects by inhibiting the actions of bradykinin. It binds to bradykinin receptors, preventing bradykinin from interacting with its receptors and initiating downstream signaling pathways. This inhibition can reduce inflammation, pain, and other physiological responses mediated by bradykinin.
Comparación Con Compuestos Similares
Similar Compounds
Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH: A similar peptide with slight variations in the amino acid sequence.
Bradykinin: The natural peptide that the compound is designed to inhibit.
Icatibant: A synthetic bradykinin receptor antagonist used clinically to treat hereditary angioedema.
Uniqueness
The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” is unique due to its specific sequence and modifications, which enhance its stability and inhibitory potency compared to natural bradykinin and other analogs. The inclusion of 2-thienylalanine residues provides additional sites for chemical modification and potential therapeutic applications.
Propiedades
Fórmula molecular |
C62H95N19O14S2 |
|---|---|
Peso molecular |
1394.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H95N19O14S2/c63-22-6-4-17-40(65)51(85)74-41(18-5-7-23-64)52(86)75-42(19-8-24-70-61(66)67)58(92)80-26-10-21-48(80)59(93)81-34-37(83)30-49(81)57(91)72-33-50(84)73-45(31-38-15-11-27-96-38)54(88)79-47(35-82)56(90)77-44(29-36-13-2-1-3-14-36)53(87)78-46(32-39-16-12-28-97-39)55(89)76-43(60(94)95)20-9-25-71-62(68)69/h1-3,11-16,27-28,37,40-49,82-83H,4-10,17-26,29-35,63-65H2,(H,72,91)(H,73,84)(H,74,85)(H,75,86)(H,76,89)(H,77,90)(H,78,87)(H,79,88)(H,94,95)(H4,66,67,70)(H4,68,69,71)/t37-,40+,41+,42+,43+,44-,45+,46+,47+,48+,49+/m1/s1 |
Clave InChI |
BAPXVPGXAHEAKB-BYZYXFGASA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


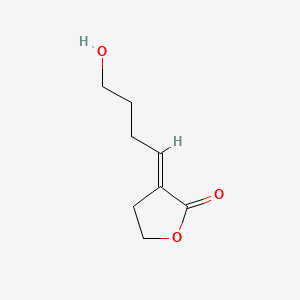
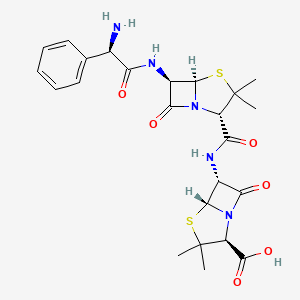

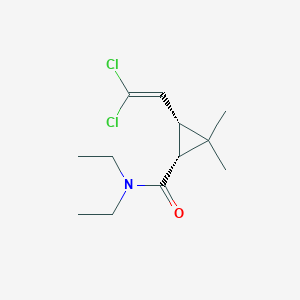
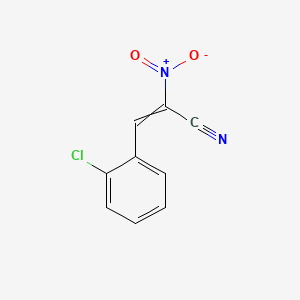

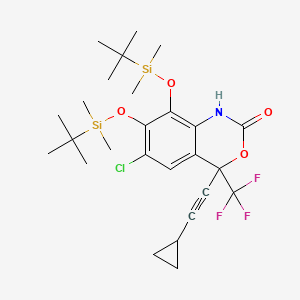


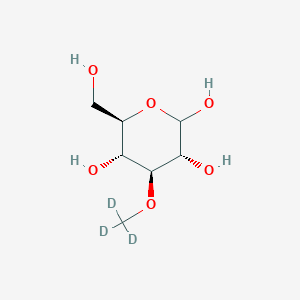
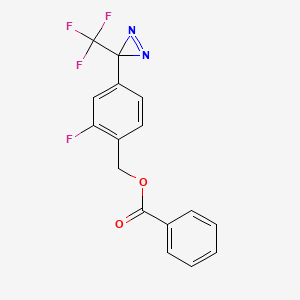
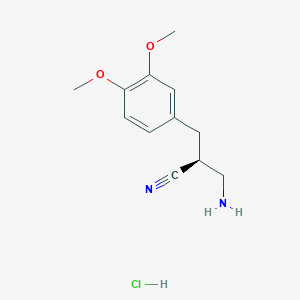
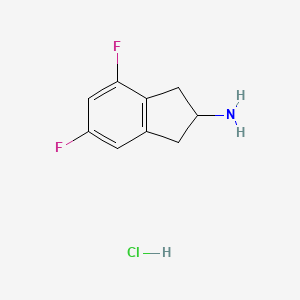
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
